molecular formula C15H18N2O2S B7530655 N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide

N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide

Cat. No. B7530655
M. Wt: 290.4 g/mol
InChI Key: VIZRKNDYYDKGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide, commonly known as CPMQS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of CPMQS involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's normal function, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPMQS has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. It has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPMQS is its high potency and selectivity for a variety of enzymes. This property makes it a valuable tool for studying enzyme function and developing new therapeutic agents. However, one of the limitations of CPMQS is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving CPMQS. One area of interest is the development of new therapeutic agents based on the structure of CPMQS. Another area of interest is the study of the mechanisms of enzymes that are inhibited by CPMQS, which could lead to new insights into the regulation of these enzymes. Additionally, research could focus on improving the solubility and bioavailability of CPMQS, making it a more practical tool for scientific research.

Synthesis Methods

The synthesis of CPMQS involves the reaction of 8-aminoquinoline with cyclopropylmethyl chloride and dimethylsulfonamide. The reaction proceeds through a series of steps, resulting in the formation of CPMQS. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

CPMQS has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrases, metalloproteinases, and kinases. This property makes it a valuable tool for studying the mechanisms of these enzymes and developing new therapeutic agents.

properties

IUPAC Name

N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-13-4-3-5-14(15(13)16-9-11)20(18,19)17(2)10-12-6-7-12/h3-5,8-9,12H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRKNDYYDKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC3CC3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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